3,4-Dimethoxybenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSYCZYQNJQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370150 | |
| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-31-0 | |
| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies Involving 3,4 Dimethoxybenzenesulfonyl Chloride
Direct Sulfonylation Reactions
Direct sulfonylation is the most common application of 3,4-dimethoxybenzenesulfonyl chloride, involving the reaction of the sulfonyl chloride with a nucleophile. This process is fundamental to the construction of sulfonamide and sulfonimide linkages, which are significant structural motifs in medicinal chemistry and material science.
Aryl sulfonamides are a critical class of compounds, and their synthesis is a cornerstone of drug discovery. The reaction of a sulfonyl chloride with an amine is a direct and widely used method for preparing these structures. nih.gov The process is generally straightforward, leveraging the high reactivity of the sulfonyl chloride moiety.
The reaction of this compound with primary and secondary amines is a classic example of nucleophilic acyl substitution at a sulfonyl center. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a new sulfur-nitrogen bond and generating hydrochloric acid as a byproduct. nih.gov
Primary Amines (R-NH₂): When a primary amine reacts with this compound, it forms an N-substituted sulfonamide. A key feature of this product is the presence of a hydrogen atom remaining on the nitrogen. This hydrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. pensoft.net
Secondary Amines (R₂-NH): A secondary amine reacts in a similar fashion to yield an N,N-disubstituted sulfonamide. Crucially, the resulting sulfonamide from a secondary amine lacks a hydrogen atom on the nitrogen. nih.govpensoft.net This structural difference has significant implications for the chemical properties of the product, particularly its acidity and solubility.
To ensure high yields and reaction efficiency, optimization of the reaction conditions is paramount. This involves the strategic use of bases and the careful selection of solvents.
The sulfonylation reaction between an amine and this compound liberates hydrochloric acid (HCl). nih.gov This acidic byproduct can protonate the starting amine, converting it into its non-nucleophilic ammonium (B1175870) salt, which halts the reaction. To prevent this, an acid scavenger is typically added.
Inert organic bases like Triethylamine (B128534) (Et₃N) or inorganic bases such as Potassium Carbonate (K₂CO₃) are commonly employed. Their function is to neutralize the HCl as it is formed, thereby maintaining the nucleophilicity of the amine and driving the reaction towards completion. For reactions involving weakly nucleophilic amines, a stronger base or a catalyst like pyridine (B92270) may be necessary to facilitate the amination process. nih.gov
| Amine Type | Base | Purpose of Base | Typical Product Class |
|---|---|---|---|
| Primary Amine | Triethylamine | HCl Scavenger | N-substituted Sulfonamide |
| Secondary Amine | Triethylamine | HCl Scavenger | N,N-disubstituted Sulfonamide |
| Weakly Nucleophilic Amine | Pyridine | Catalyst / HCl Scavenger | N-substituted Sulfonamide |
| Primary Amine | Potassium Carbonate | HCl Scavenger | N-substituted Sulfonamide |
The choice of solvent is crucial as it can significantly influence the reaction rate and the final yield. The ideal solvent should dissolve the reactants but remain inert to the highly reactive sulfonyl chloride. Aprotic solvents are generally preferred.
Commonly used solvents include:
Dichloromethane (DCM): An excellent solvent for many organic reactions, it is inert and easily removed after the reaction.
Tetrahydrofuran (THF): A polar aprotic solvent that can facilitate the dissolution of both the amine and the sulfonyl chloride.
Acetonitrile (B52724) (MeCN): Another polar aprotic solvent that is suitable for these types of reactions.
The polarity of the solvent can affect the stabilization of the transition state, and empirical testing is often required to identify the optimal solvent for a specific amine substrate to maximize the yield.
Optimization of Reaction Conditions and Solvent Systems
Microwave-Assisted Synthesis Enhancements
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The synthesis of sulfonamides from this compound and amines can be significantly enhanced using this technology. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. nih.gov
This acceleration often leads to higher yields and cleaner reaction profiles with fewer byproducts compared to conventional heating methods. The efficiency of microwave-assisted synthesis makes it an attractive method for building libraries of sulfonamide compounds for high-throughput screening in drug discovery.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours to 24 hours | 5 - 30 minutes nih.gov |
| Energy Input | Conductive heating, slow and inefficient | Direct dielectric heating, rapid and efficient |
| Yield | Good to excellent | Often improved, excellent |
| Side Reactions | More prevalent due to long reaction times | Often reduced, leading to cleaner products |
Multi-Step Synthetic Strategies Utilizing DMBS-Cl
The reactivity of the sulfonyl chloride group makes DMBS-Cl an important intermediate for coupling the 3,4-dimethoxybenzene moiety to other molecular fragments, a critical step in the multi-step synthesis of complex targets.
Table 1: Application of DMBS-Cl in the Synthesis of Bioactive Scaffolds
| Target Molecule Class | Role of DMBS-Cl | Resulting Linkage |
|---|---|---|
| α₁-adrenoceptor antagonists | Key building block for creating analogs. | Sulfonamide |
| Plasminogen activator inhibitors (PAI-1) | Intermediate in the synthesis of inactivators. | Sulfonamide/Sulfonate |
| HIF-1 pathway inhibitors | Foundation for the molecular framework. | Sulfonamide/Sulfonate |
Achieving specific stereochemistry is a central challenge in modern organic synthesis. While direct stereoselective syntheses starting from DMBS-Cl are specialized, methodologies developed for related sulfonyl chlorides highlight the potential for such transformations. A notable example is the diastereoselective synthesis of cyclic β-alkoxy-substituted alicyclic sulfonyl chlorides. researchgate.net This three-step process starts from cyclic alkenes and alcohols and yields the product as a single cis-diastereomer. researchgate.net This approach, proven to be scalable to a hundred-gram scale, demonstrates that high stereocontrol can be achieved in the formation of complex sulfonyl chlorides. researchgate.net Such strategies are foundational for developing similar stereoselective reactions for derivatives of DMBS-Cl, where precise control of the three-dimensional structure is paramount for biological function.
Table 2: Features of Stereoselective Synthesis of Alicyclic Sulfonyl Chlorides
| Feature | Description | Reference |
|---|---|---|
| Starting Materials | Cyclic alkenes and various alcohols | researchgate.net |
| Key Outcome | Formation of β-alkoxy-substituted sulfonyl chlorides | researchgate.net |
| Stereoselectivity | Products obtained as single cis-diastereomers | researchgate.net |
| Scalability | Method demonstrated on a hundred-gram scale with up to 52% overall yield | researchgate.net |
Green Chemistry Approaches in DMBS-Cl Synthesis and Application
The principles of green chemistry, which encourage the reduction of waste and the use of less hazardous materials, are increasingly being applied to the synthesis and use of chemical intermediates like DMBS-Cl.
A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. nih.govresearchgate.net In the context of sulfonyl chloride synthesis, significant progress has been made. Research has demonstrated a rapid and efficient method for producing various sulfonyl chlorides via the oxyhalogenation of thiols and disulfides using water as the solvent. rsc.org This method, which employs an oxone-KX (where X is Cl or Br) system, proceeds under mild conditions and produces high yields (82-98%). rsc.org The use of water, the most benign solvent, represents a significant step forward. researchgate.netrsc.org Other "greener" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also advocated as sustainable alternatives to traditional volatile organic compounds (VOCs) for multi-step syntheses in the pharmaceutical industry. nih.gov
Table 3: Comparison of Green Synthesis Methods for Sulfonyl Chlorides
| Method | Key Principle | Advantages | Reference |
|---|---|---|---|
| Solvent-Free Sulfonation | Reaction in molten chlorosulfonic acid under vacuum. | Reduces solvent waste, improves energy efficiency. | |
| Recyclable Catalysis | Use of DMF immobilized on silica (B1680970) gel. | Enables reagent reuse, reduces catalyst waste. | |
| Aqueous Synthesis | Oxyhalogenation using oxone-KX in water. | Utilizes an environmentally benign solvent, mild conditions. | rsc.org |
Mechanistic Investigations of 3,4 Dimethoxybenzenesulfonyl Chloride Reactions
Solvolysis Studies and Reaction Pathways
Solvolysis, the reaction of a substrate with the solvent, is a fundamental tool for probing reaction mechanisms. For 3,4-dimethoxybenzenesulfonyl chloride, these studies have revealed a nuanced interplay of different reaction pathways, influenced by solvent properties and the electronic nature of the substrate.
Kinetic studies of the solvolysis of this compound in various solvents, including methanol (B129727), ethanol (B145695), and aqueous trifluoroethanol (TFE) mixtures, have indicated the operation of dual reaction channels. This suggests that the reaction does not proceed through a single, simple mechanism but rather through a combination of pathways. The presence of electron-donating methoxy (B1213986) groups at the 3- and 4-positions on the benzene (B151609) ring is thought to facilitate this dual mechanism, which involves both an associative (SN2) and a dissociative (SN1) pathway.
In contrast to simpler sulfonyl chlorides that may follow a single mechanistic route, the solvolysis of this compound is proposed to involve both a bimolecular nucleophilic substitution (SN2) and a unimolecular (SN1) or an addition-elimination (SAN) pathway. nih.gov The SN2 pathway involves a direct attack by the solvent on the sulfur atom, while the SN1/SAN pathway suggests the formation of an intermediate, either a sulfonyl cation or an addition complex. nih.gov The operation of these concurrent pathways highlights the complex nature of sulfonyl transfer reactions. beilstein-journals.org
To quantitatively analyze the solvent effects on the solvolysis rates and to further probe the reaction mechanism, the extended Grunwald-Winstein equation is employed. beilstein-journals.orgbeilstein-journals.org This linear free energy relationship correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (N) and the solvent ionizing power (Y). iupac.org The equation is expressed as:
log(k/k₀) = lN + mY
where k₀ is the rate constant in the reference solvent (80% ethanol/20% water), 'l' is the sensitivity of the solvolysis to changes in solvent nucleophilicity, and 'm' is the sensitivity to changes in solvent ionizing power. iupac.org
For the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride, which is structurally similar to the 3,4-isomer, the sensitivity values have been determined to be l = 0.93 ± 0.14 and m = 0.65 ± 0.06. koreascience.kr A separate study reported values of l = 1.12 and m = 0.58. These values indicate that the reaction is sensitive to both the nucleophilicity and the ionizing power of the solvent. koreascience.kr The magnitude of 'l' and 'm' provides insight into the transition state structure. For an SN2 mechanism, 'l' is typically around 1.0 and 'm' is around 0.5, while for an addition-elimination mechanism, 'l' is approximately 1.5 and 'm' is about 0.6. researchgate.net The obtained values for dimethoxybenzenesulfonyl chlorides are consistent with a bimolecular reaction pathway. koreascience.krresearchgate.net
Table 1: Grunwald-Winstein Sensitivity Values for Dimethoxybenzenesulfonyl Chlorides
| Compound | l value | m value | Source |
| 2,4-Dimethoxybenzenesulfonyl chloride | 0.93 ± 0.14 | 0.65 ± 0.06 | koreascience.kr |
| This compound | 1.12 | 0.58 |
This table presents the sensitivity values (l and m) from the extended Grunwald-Winstein equation for dimethoxybenzenesulfonyl chlorides, indicating the reaction's sensitivity to solvent nucleophilicity and ionizing power.
The successful correlation of solvolysis rates of dimethoxybenzenesulfonyl chlorides with both N and Y scales underscores the importance of both solvent properties in the reaction mechanism. koreascience.krresearchgate.net A good correlation with the extended Grunwald-Winstein equation, as indicated by a high correlation coefficient (R), supports the proposed mechanism. koreascience.kr For 2,4-dimethoxybenzenesulfonyl chloride, a correlation coefficient of 0.918 was obtained across 30 different solvents, signifying a strong relationship. koreascience.kr The analysis demonstrates that the solvolysis of this class of compounds is significantly influenced by the solvent's ability to act as a nucleophile and its capacity to stabilize ionic intermediates. koreascience.kr
The kinetic solvent isotope effect (KSIE) is a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between different pathways. wikipedia.orgchem-station.com It is determined by comparing the reaction rate in a light solvent (e.g., H₂O) to that in a heavy solvent (e.g., D₂O). For the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride, the KSIE values were found to be in the range of 1.74 to 1.86. koreascience.krresearchgate.net These values are consistent with a bimolecular mechanism, likely an SN2 pathway, and may suggest the involvement of general-base catalysis by a solvent molecule. koreascience.krresearchgate.net A KSIE greater than 1 (a "normal" isotope effect) indicates that the bond to the solvent is being broken in the rate-determining step, which is characteristic of nucleophilic attack by the solvent. nih.gov
Table 2: Kinetic Solvent Isotope Effects for the Solvolysis of 2,4-Dimethoxybenzenesulfonyl Chloride
| Solvent System | KSIE (kH/kD) | Source |
| Water/Deuterium Oxide | 1.74 - 1.86 | koreascience.krresearchgate.net |
This table shows the range of kinetic solvent isotope effects observed for the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride, providing evidence for a bimolecular reaction mechanism.
Studying the product distribution in mixed solvent systems, such as alcohol-water mixtures, provides further mechanistic insights. nih.gov The product selectivity (S) is a measure of the relative reactivity of the two solvent components towards the substrate. For the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride in alcohol-water mixtures, the selectivity values (S) ranged from 0.57 to 6.5. koreascience.krresearchgate.net The analysis of how selectivity changes with solvent composition can help to distinguish between different reaction mechanisms. In the case of 2,4-dimethoxybenzenesulfonyl chloride in aqueous ethanol and methanol mixtures, the selectivity was found to increase with increasing water content. researchgate.net This observation is consistent with the proposed bimolecular reaction mechanism. koreascience.krresearchgate.net
Transition State Analysis (e.g., Trigonal Bipyramidal)
In the study of nucleophilic substitution reactions at a sulfonyl sulfur center, the transition state geometry is a critical point of investigation. For many arenesulfonyl chlorides, a trigonal bipyramidal (TBP) geometry is proposed for the transition state of the reaction. beilstein-journals.orgresearchgate.net In this arrangement, the central sulfur atom is bonded to five groups: the two oxygen atoms and the benzene ring in the equatorial positions, and the incoming nucleophile and the leaving chloride ion in the axial positions. creative-chemistry.org.uk
The reaction pathway can proceed either through a single, concerted step (SN2 mechanism) where the TBP structure represents the transition state, or through a stepwise mechanism (Addition-Elimination) where a TBP-like structure exists as a short-lived intermediate (a sulfurane). researchgate.netmdpi.com DFT (Density Functional Theory) calculations on the chloride exchange reaction in benzenesulfonyl chloride and its substituted analogues have shown a double-well potential energy surface with a single transition state, which is consistent with a synchronous SN2 mechanism. mdpi.com
Table 1: Comparison of Geometries in Sulfonyl Chloride Reactions
| Species | Geometry around Sulfur | Hybridization (approx.) | Key Features |
| Ground State (Reactant) | Tetrahedral | sp³ | Stable starting molecule. |
| Transition State/Intermediate | Trigonal Bipyramidal | sp³d | Higher energy state; Nucleophile and leaving group in axial positions. creative-chemistry.org.uk |
| Product | Tetrahedral | sp³ | Stable final molecule after departure of the leaving group. |
Nucleophilic Substitution Mechanisms
The primary mechanism for the reaction of this compound with nucleophiles is nucleophilic substitution at the sulfur atom. However, the exact pathway can be nuanced, with evidence pointing towards several related mechanisms depending on the reaction conditions and the nucleophile. beilstein-journals.org
SN2 Mechanism Evidence
The predominant mechanism for the reaction of arenesulfonyl chlorides with most nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism. beilstein-journals.orgmdpi.com This is a single-step, concerted process where the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. libretexts.org
Key evidence for an SN2 pathway includes:
Second-Order Kinetics: The reaction rate depends on the concentration of both the sulfonyl chloride and the nucleophile. libretexts.org This is characteristic of a bimolecular process. youtube.com
Inversion of Configuration: Like SN2 reactions at a carbon center, reactions at a stereogenic sulfur atom are expected to proceed with an inversion of configuration. mdpi.commasterorganicchemistry.com
Backside Attack: The nucleophile attacks the sulfur atom from the side opposite to the leaving group. masterorganicchemistry.com
Thermodynamic Parameters: Studies on the hydrolysis of various benzenesulfonyl chlorides have shown very negative entropies of activation, which is consistent with a bimolecular process where two species combine in the transition state. beilstein-journals.org
For this compound, the two methoxy groups are electron-donating, which increases the electron density at the sulfur center. While this might seem to discourage a nucleophilic attack, the resonance stabilization of the transition state appears to be a more dominant effect, facilitating the reaction. The reaction is believed to proceed via a bimolecular mechanism.
Addition-Elimination (A-E) Processes
An alternative to the concerted SN2 mechanism is a stepwise addition-elimination (A-E) mechanism. chemistrysteps.comchemguide.co.uk In this pathway, the nucleophile first adds to the sulfonyl group to form a distinct, five-coordinate trigonal bipyramidal intermediate, often called a sulfurane. researchgate.netmdpi.com This intermediate then eliminates the leaving group (chloride ion) in a second step to form the final product. libretexts.org
Mechanism Steps:
Addition: The nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a tetrahedral intermediate which quickly rearranges to a more stable trigonal bipyramidal intermediate.
Elimination: The leaving group is expelled, and the S=O double bond is reformed. libretexts.org
The distinction between a concerted SN2 mechanism and a stepwise A-E mechanism can be subtle. If the trigonal bipyramidal species is a true intermediate with a finite lifetime, the mechanism is A-E. If it is merely the highest point on the reaction coordinate, it is a transition state in an SN2 process. mdpi.com For many sulfonyl chloride reactions, computational studies suggest the SN2 pathway is more likely, as no stable intermediate is located. mdpi.com
Ion-Pair (SN1) Processes
A dissociative or SN1-type mechanism is generally considered less common for sulfonyl chlorides but can become relevant under specific conditions, particularly for substrates with electron-donating substituents in highly ionizing solvents. beilstein-journals.org An SN1 mechanism would proceed in two steps:
Ionization: Slow, rate-determining dissociation of the sulfonyl chloride to form a sulfonylium cation (ArSO₂⁺) and a chloride ion.
Nucleophilic Attack: Rapid attack of the nucleophile on the sulfonylium cation.
While a full SN1 mechanism is unlikely, solvolysis studies on some arenesulfonyl chlorides suggest a mechanistic spectrum. For this compound, the two powerful electron-donating methoxy groups could potentially stabilize a cationic intermediate. Studies on related compounds have indicated that with electron-supplying substituents, the reaction may proceed, in part, by an ionization mechanism. beilstein-journals.org
The concept of an ion pair is important here. wikipedia.orgaceorganicchem.com Instead of forming a completely free sulfonylium cation, the dissociation may lead to a contact ion pair or a solvent-separated ion pair, where the chloride ion remains in close proximity to the cation. wikipedia.orgyoutube.comyoutube.com This can influence the stereochemical outcome of the reaction, leading to a mixture of inversion and retention of configuration rather than complete racemization. aceorganicchem.comquora.com Solvolysis studies of this compound have revealed a dual reaction mechanism involving both associative (SN2) and dissociative (SN1) pathways, highlighting the complex nature of its reactivity.
Table 2: Comparison of Nucleophilic Substitution Mechanisms for ArSO₂Cl
| Mechanism | Key Feature | Intermediate | Kinetics | Stereochemistry | Relevance to this compound |
| SN2 | Concerted, single step libretexts.org | Trigonal Bipyramidal Transition State beilstein-journals.org | Second-order libretexts.org | Inversion masterorganicchemistry.com | Predominant pathway for many nucleophiles. beilstein-journals.org |
| Addition-Elimination | Stepwise, addition then elimination chemistrysteps.com | Trigonal Bipyramidal Intermediate researchgate.net | Can be complex | Varies | A possible alternative to SN2; often hard to distinguish. mdpi.com |
| SN1 / Ion-Pair | Dissociative, formation of cation beilstein-journals.org | Sulfonylium Cation / Ion Pair beilstein-journals.orgwikipedia.org | First-order quora.com | Racemization with some inversion aceorganicchem.com | Possible in highly ionizing solvents due to stabilizing methoxy groups. beilstein-journals.org |
Advanced Research in Applications of 3,4 Dimethoxybenzenesulfonyl Chloride Derivatives
Medicinal Chemistry and Drug Discovery
The structural motif of 3,4-dimethoxybenzenesulfonamide (B1604715) is a key pharmacophore in the design and synthesis of compounds with specific pharmacological activities. Researchers have successfully modified this core structure to create potent and selective inhibitors for a variety of therapeutic targets.
Design and Synthesis of Pharmacologically Active Compounds
The versatility of the 3,4-dimethoxybenzenesulfonyl group allows for its incorporation into a wide range of molecular scaffolds, enabling the fine-tuning of inhibitory activity and selectivity against different biological targets.
Derivatives of 3,4-dimethoxybenzenesulfonamide have been explored as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govresearchgate.net CAs are involved in numerous physiological and pathological processes, making them attractive targets for drug development. nih.govunifi.it
The primary sulfonamide group is a key feature for CA inhibition, and modifications to the aromatic ring and other parts of the molecule can influence potency and isoform selectivity. nih.gov For instance, a series of novel sulfonyl semicarbazides were designed and synthesized, showing subnanomolar affinity for the human carbonic anhydrase (hCA) isoform XII. nih.gov The synthesis of these derivatives often involves the reaction of a sulfonamide with other reagents to build more complex molecules. nih.govunifi.it
Research has led to the development of highly potent and selective CA inhibitors with potential applications in treating various conditions. nih.govmdpi.com For example, certain pyrazolo[4,3-c]pyridine sulfonamides have demonstrated significant inhibitory activity against cytosolic human isoforms hCA I and hCA II. mdpi.com The synthesis of these compounds can be achieved through multi-step reaction sequences. unifi.it
Table 1: Examples of 3,4-Dimethoxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
| Compound Class | Target Isoforms | Key Synthetic Steps | Reference |
| Sulfonyl Semicarbazides | hCA XII, hCA I, hCA II, hCA IX | Reaction of sulfanilamide (B372717) with sodium cyanate (B1221674) followed by reaction with hydrazine (B178648) hydrate. | nih.gov |
| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides | CA VII, CA I, CA II | Three-step synthesis starting from 4-thioureidobenzenesulfonamide. | unifi.it |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II | Reaction of 4-hydroxy-6-methyl-2-pyrone (B586867) with the corresponding sulfonamide. | mdpi.com |
| Inhibitor | Proposed Mechanism of Action | Key Research Finding | Reference |
| AZ3976 | Binds to latent PAI-1, accelerating the transition from the active form. | X-ray structure of AZ3976 in complex with latent PAI-1 was determined. | nih.gov |
| PAI-039 (tiplaxtinin) | Induces substrate behavior in PAI-1, leading to its inactivation. | Preincubation of PAI-1 with vitronectin blocks PAI-039 activity. | nih.gov |
| TM5484 | Binds to the vitronectin-binding region of PAI-1, restricting its flexibility. | Structural analysis identified the binding site near helices E and F and strand 1A. | nih.gov |
The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia), a common feature of solid tumors. nih.govnih.gov The HIF-1α subunit is a key player in this pathway, and its overexpression is associated with tumor progression. nih.gov Inhibiting the HIF pathway is a promising strategy for cancer therapy. nih.gov
One major approach to inhibiting the HIF pathway is to target the prolyl hydroxylase domain (PHD) enzymes that are responsible for the degradation of HIF-α subunits under normal oxygen conditions. nih.gov By inhibiting PHDs, HIF-α is stabilized, leading to the transcription of genes involved in processes like erythropoiesis. nih.gov Several small molecule PHD inhibitors are in clinical development for the treatment of anemia associated with chronic kidney disease. nih.gov
The design of HIF pathway inhibitors often involves creating molecules that can bind to the active site of PHD enzymes. bohrium.comresearchgate.net For example, N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617) was identified as an orally active pan-inhibitor of HIF PHD1–3. bohrium.comresearchgate.net The development of these inhibitors has been aided by high-throughput screening and structure-based drug design. researchgate.net
Table 3: Representative Hypoxia-Inducible Factor (HIF) Pathway Inhibitors
| Inhibitor | Target | Therapeutic Indication | Reference |
| MK-8617 | HIF PHD1–3 | Anemia | bohrium.comresearchgate.net |
| Daprodustat (GSK-1278863) | HIF-PHD | Anemia in chronic kidney disease | researchgate.net |
| Belzutifan | HIF-2α | VHL-associated tumors, advanced renal cell carcinoma | youtube.com |
Alpha-1 adrenergic receptor antagonists are used to treat conditions like hypertension and benign prostatic hyperplasia (BPH). nih.gov These drugs work by blocking the effects of norepinephrine (B1679862) on smooth muscle, leading to vasodilation and relaxation of the bladder neck and prostate. nih.gov
Researchers have focused on developing selective antagonists for the alpha-1a and alpha-1d adrenergic receptor subtypes to minimize side effects. nih.govnih.gov Derivatives of 3,4-dimethoxybenzenesulfonyl chloride have been incorporated into various heterocyclic scaffolds to achieve this selectivity. For instance, a series of dihydropyrimidinones linked to substituted 4-phenylpiperazine side chains were synthesized and evaluated for their antagonist activity. nih.gov
The synthesis of these antagonists often involves multi-step procedures to construct the desired molecular architecture. nih.govgoogle.com The goal is to identify compounds with high affinity for the target receptors and favorable pharmacokinetic properties. nih.gov
Table 4: Examples of Alpha1A/Alpha1D-Adrenergic Receptor Antagonists
| Compound Class | Key Structural Feature | Therapeutic Target | Reference |
| Dihydropyrimidinones | Substituted 4-phenylpiperazine side chain | Alpha-1a adrenoceptor | nih.gov |
| 4-Aryl-3,4-dihydropyridine-2-ones | 4-Aryl-3,4-dihydropyridine-2-one heterocycle | Alpha-1a adrenoceptor | nih.gov |
| Piperazinyl quinazolines | Piperazinyl quinazoline (B50416) core | Alpha-1 adrenergic receptors | nih.gov |
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in gene transcription and are considered attractive targets for cancer therapy. nih.govnih.gov Inhibitors of BET proteins disrupt their interaction with acetylated histones, leading to the suppression of oncogenes like c-myc. nih.govmdpi.com
Derivatives of 3,4-dimethoxybenzenesulfonamide have been successfully utilized in the design of potent BRD4 inhibitors. For example, a series of phenylisoxazole sulfonamide derivatives were developed, with some compounds exhibiting robust inhibitory potency toward both bromodomains of BRD4 (BD1 and BD2). nih.gov The synthesis of these inhibitors often involves the reaction of a sulfonyl chloride with an appropriate amine. nih.gov
The development of new BRD4 inhibitors with diverse structural scaffolds is an active area of research, aiming to improve efficacy and overcome potential resistance mechanisms. nih.govresearchgate.net
Table 5: Examples of BRD4 Inhibitors Derived from Sulfonamides
| Compound Series | Key Structural Feature | Inhibitory Activity (IC50) | Reference |
| Phenylisoxazole sulfonamides | Phenylisoxazole core with a sulfonamide linker | Compound 58: BRD4-BD1 (70 nM), BRD4-BD2 (140 nM) | nih.gov |
| N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamides | 3-ethyl-benzo[d]isoxazole core with a sulfonamide linker | Most compounds showed potent BRD4 binding (ΔTm > 6 °C) | nih.gov |
Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation disorders. nih.govnih.gov Derivatives of this compound have been investigated for their potential to inhibit this enzyme. For instance, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide was synthesized and studied for its tyrosinase inhibitory activity. nih.gov The development of such inhibitors is cosmetically valuable for addressing dermatological issues related to melanin overproduction. nih.gov
The core structure of these derivatives, often featuring a β-phenyl-α,β-unsaturated carbonyl template, has been shown to confer potent tyrosinase inhibitory activity. researchgate.net Modifications to this template, such as the introduction of hydroxyl and methoxyl groups on the β-phenyl ring, have led to compounds with significantly enhanced inhibitory effects compared to standard inhibitors like kojic acid. researchgate.net
Pancreatic Lipase (B570770) Inhibitors
Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats, making it a prime target for anti-obesity drugs. nih.govnih.gov The inhibition of this enzyme can reduce caloric intake from fats. nih.gov Research has shown that derivatives of this compound can be effective pancreatic lipase inhibitors.
Studies have identified various natural and synthetic compounds that inhibit pancreatic lipase. nih.govresearchgate.net For example, hydroxylated polymethoxyflavones have been shown to reduce the activity of pancreatic lipase in a competitive manner. kent.ac.uk While direct studies on this compound derivatives as pancreatic lipase inhibitors are emerging, the broader class of sulfonates and related aromatic compounds shows promise in this area. dntb.gov.ua
Compounds for Neurological Disorders
The therapeutic potential of this compound derivatives extends to neurological disorders. For example, novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. bilecik.edu.tr Certain derivatives demonstrated potent inhibition of AChE, suggesting their potential as therapeutic agents for this neurodegenerative condition. bilecik.edu.tr
Antimicrobial and Anticancer Agents
Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents.
As antimicrobial agents , N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed to target the multidrug efflux pump (MATE) in bacteria. nih.gov Several of these compounds exhibited promising antibacterial and antifungal activities against a range of pathogens, including S. aureus, E. coli, and C. albicans. nih.gov The mechanism of action is thought to involve counteracting oxidative stress and boosting the immune system. nih.gov
In the realm of anticancer research , benzenesulphonohydrazide derivatives have been synthesized and tested for their antiproliferative activity against various tumor cell lines. nih.gov Some of these compounds showed high cytotoxicity and selectivity towards cancer cells, particularly renal adenocarcinoma cells. nih.gov The presence of specific substituents, such as fluorine and bromine on the phenyl ring, was found to be crucial for their anticancer efficacy. nih.gov Additionally, certain sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase isoforms, such as hCA IX, which are associated with tumors. mdpi.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by identifying the key structural features responsible for their effects. collaborativedrug.comdrugdesign.org For derivatives of this compound, SAR studies have provided valuable insights into their therapeutic potential.
In the context of anticancer agents , SAR analysis of benzenesulphonohydrazide derivatives revealed that the substitution pattern on the phenyl ring significantly influences cytotoxicity and selectivity. nih.gov For instance, the combination of fluorine and bromine substituents resulted in promising compounds with high efficacy against cancer cells. nih.gov Similarly, for quinazoline derivatives, the nature and position of substituents were found to be critical for their anti-inflammatory and anticancer activities. capes.gov.br
For tyrosinase inhibitors , SAR studies have highlighted the importance of specific structural motifs. For example, in chalcone (B49325) derivatives, the presence of a 3-chloro-4-fluorophenyl fragment was shown to dramatically enhance inhibitory activity. mdpi.com The number and position of hydroxyl groups on the flavonoid skeleton are also key determinants of tyrosinase inhibition. mdpi.com
In the case of antifungal coumarin (B35378) derivatives , SAR studies demonstrated that O-substitution is essential for activity, with short aliphatic chains and electron-withdrawing groups favoring antifungal effects. mdpi.com
Mechanism of Action Investigations of Bioactive Derivatives
Understanding the mechanism of action of bioactive derivatives is fundamental to their development as therapeutic agents. Investigations into the mechanisms of this compound derivatives have focused on their interactions with specific biological targets.
Enzyme Inhibition Studies
A primary mechanism through which these derivatives exert their biological effects is through enzyme inhibition.
For tyrosinase inhibitors , kinetic studies have shown that potent derivatives often act as competitive inhibitors, binding to the active site of the enzyme. researchgate.net Molecular docking simulations have further elucidated these interactions, showing that the inhibitors can bind near the copper ions in the active site of tyrosinase. nih.gov
In the case of pancreatic lipase inhibitors , studies on related compounds like hydroxylated polymethoxyflavones have revealed a competitive mode of inhibition. kent.ac.uk
For derivatives targeting neurological disorders , enzyme inhibition is also a key mechanism. Novel N-substituted sulfonyl amides have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). bilecik.edu.tr Docking studies have revealed the specific binding modes of these inhibitors within the active sites of their target enzymes. bilecik.edu.tr
In the context of antimicrobial agents , derivatives have been designed to inhibit the multidrug efflux pump (MATE), thereby overcoming bacterial resistance. nih.gov For anticancer agents , the mechanism often involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and carbonic anhydrases. mdpi.com For example, some benzenesulfonyl derivatives have shown potent HDAC inhibitory activity with IC₅₀ values in the nanomolar range.
Receptor Binding Studies
Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor, often expressed as the inhibition constant (Kᵢ). While extensive receptor binding data for a wide range of sulfonamide-containing compounds exist, specific studies detailing the Kᵢ values for derivatives of this compound are not widely available in the public domain. The affinity of a molecule to a receptor is a key determinant of its potential pharmacological effect. Future research would benefit from detailed receptor binding studies on a library of 3,4-dimethoxybenzenesulfonamide derivatives to elucidate their specific receptor interaction profiles and guide further drug development efforts.
Interaction with Biological Targets
The interaction of this compound derivatives with biological targets is a key area of investigation for understanding their mechanism of action. Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of a ligand to a biological target.
For instance, a study on N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, a related compound, utilized molecular docking to investigate its binding modes with the COVID-19 main protease (Mpro) receptors (6WCF and 6Y84). researchgate.net Such studies help in understanding the structural basis of inhibition and can guide the design of more potent inhibitors.
In another example, molecular docking of 3-phenyl-2-thioxoimidazolidin-4-one (B189171) derivatives with the estrogen receptor (3ERT) was performed to predict their binding interactions. researchgate.net While not direct derivatives of this compound, these studies on structurally related molecules highlight the methodologies used to understand interactions with biological targets. The 3,4-dimethoxy substitution pattern is of interest in medicinal chemistry, and understanding its contribution to binding at various biological targets is an active area of research.
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological evaluation of novel compounds is essential to determine their biological activity and potential therapeutic utility. This involves both in vitro (cell-based) and in vivo (animal) studies.
In Vitro Evaluation:
In vitro assays are used to determine the concentration of a compound required to inhibit a specific biological or biochemical function by half, known as the half-maximal inhibitory concentration (IC₅₀). For example, a series of N-substituted-3,5-bis(arylidene)-4-piperidone derivatives were evaluated for their cytotoxic activity against various human carcinoma cell lines, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov Specifically, compounds 1a, 1c, 1d, and 1e demonstrated average IC₅₀ values of 1.94, 1.11, 1.16, and 0.817 μM, respectively. nih.gov While these are not direct derivatives of this compound, the study showcases the type of data generated in such evaluations.
In another study, novel heterocyclic compounds were screened for their lipase and α-glucosidase inhibition. nih.gov Compound 2c showed an IC₅₀ of 2.50 ± 0.50 µM for anti-lipase activity and an IC₅₀ of 3.41 ± 0.16 µM for anti-α-glucosidase activity, while compound 6a had an IC₅₀ of 4.36 ± 0.10 µM for the latter. nih.gov
Table 1: Example of In Vitro Pharmacological Data for Structurally Related Compounds
| Compound | Biological Target/Assay | IC₅₀ (µM) |
|---|---|---|
| 1a | Cytotoxicity (average) | 1.94 |
| 1c | Cytotoxicity (average) | 1.11 |
| 1d | Cytotoxicity (average) | 1.16 |
| 1e | Cytotoxicity (average) | 0.817 |
| 2c | Lipase Inhibition | 2.50 ± 0.50 |
| 2c | α-Glucosidase Inhibition | 3.41 ± 0.16 |
| 6a | α-Glucosidase Inhibition | 4.36 ± 0.10 |
In Vivo Evaluation:
Drug-Likeness and ADMET Prediction for Novel Derivatives
In modern drug discovery, the assessment of a compound's drug-likeness and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is performed early in the development process using computational methods. These in silico predictions help to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.
Several parameters are considered in these predictions:
Drug-Likeness: This is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
ADMET Properties:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted.
Distribution: Predictions may include blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: The potential for inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is often evaluated.
Excretion: Properties related to the elimination of the compound from the body are considered.
Toxicity: Predictions can include potential for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
A study on coumarin sulfonate derivatives, for example, used the preADMET program to evaluate these properties. mdpi.com The results indicated that the compounds were well-absorbed, with human intestinal absorption values greater than 70%. mdpi.com Another study on sulfonamide derivatives tethered with pyrazole (B372694) or pyridine (B92270) also included in silico ADMET prediction analysis. nih.gov
Table 2: Commonly Predicted ADMET and Drug-Likeness Parameters
| Category | Parameter | Description |
|---|---|---|
| Physicochemical | Molecular Weight | Influences absorption and distribution. |
| logP | A measure of lipophilicity, affecting solubility and permeability. | |
| Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding and permeability. | |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross into the central nervous system. |
| Metabolism | CYP450 Inhibition | Predicts potential drug-drug interactions. |
| Toxicity | hERG Inhibition | An indicator of potential cardiotoxicity. |
Chemical Reagents and Building Blocks in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3,4-dimethoxybenzenesulfonyl group into molecules. This functional group can impart specific physicochemical properties and biological activities to the resulting compounds.
Sulfonamide Synthesis as a General Reaction
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a fundamental and widely used transformation in organic synthesis. This compound readily participates in this reaction, providing access to a diverse range of 3,4-dimethoxybenzenesulfonamides.
The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl formed during the reaction.
General Reaction Scheme:
The specific reaction conditions, such as the choice of solvent, temperature, and base, can be optimized to achieve high yields of the desired sulfonamide. The resulting 3,4-dimethoxybenzenesulfonamide moiety can serve as a key pharmacophore in the development of new therapeutic agents.
Development of Novel Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, with a large number of drugs being based on heterocyclic scaffolds. This compound can be used as a starting material or an intermediate in the synthesis of novel heterocyclic systems.
For example, the sulfonamide linkage formed from this compound can be part of a larger molecule that undergoes subsequent cyclization reactions to form various heterocyclic rings. While specific examples detailing the direct use of this compound in the synthesis of a wide array of novel heterocyclic systems are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest its potential in this area. For instance, intramolecular cyclization of a suitably functionalized sulfonamide derivative could lead to the formation of cyclic sulfonamides (sultams) or other complex heterocyclic structures. The development of synthetic routes to new heterocyclic systems incorporating the 3,4-dimethoxybenzenesulfonyl moiety remains an area with potential for further exploration.
Protecting Group Chemistry
In the intricate field of organic synthesis, protecting groups are instrumental in temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions during a chemical modification elsewhere in the molecule. organic-chemistry.org The sulfonyl group is a well-established protecting group for amines and hydroxyl groups. tcichemicals.com Sulfonamides, formed by the reaction of a sulfonyl chloride with an amine, exhibit notable stability under various reaction conditions, including basic hydrolysis and certain reductive or oxidative environments. nih.govutdallas.edu This stability makes them reliable protectors during multi-step syntheses. nih.gov
This compound serves as a reagent for introducing the 3,4-dimethoxybenzenesulfonyl (dmsyl) group. When reacted with a primary or secondary amine, it forms a stable sulfonamide. nih.govutdallas.edu This conversion effectively reduces the nucleophilicity of the amino group, thereby protecting it from electrophiles. organic-chemistry.org The choice of a specific sulfonyl group is critical, as it influences the stability of the protected group and the conditions required for its eventual removal (deprotection). organic-chemistry.orgnih.gov While highly stable sulfonamides like those derived from p-toluenesulfonyl chloride can be difficult to cleave, derivatives with different electronic properties can offer more facile removal when desired. nih.gov The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound modulate the electronic properties of the sulfur atom, influencing the stability and reactivity of the resulting sulfonamide.
The general strategy involves two key steps: the protection of the amine as a sulfonamide and a subsequent deprotection step to regenerate the free amine once the other synthetic transformations are complete. organic-chemistry.org This orthogonal protection strategy is crucial in complex syntheses, such as peptide synthesis, where different amino groups must be selectively deprotected. organic-chemistry.org
Analytical Chemistry Applications
This compound and its derivatives are valuable tools in analytical chemistry, primarily due to the compound's ability to act as a derivatizing agent. This process enhances the detectability of various analytes, particularly in the context of chromatography.
Derivatization is a technique used to convert an analyte into a product with properties more suitable for analysis. nih.gov For compounds that lack a strong chromophore or fluorophore, or exhibit poor chromatographic retention, derivatization is essential for sensitive detection. nih.govnih.gov this compound is particularly useful for the pre-column derivatization of primary and secondary amino compounds, such as amino acids and biogenic amines. wipo.int
The core of this application lies in the reaction between the electrophilic sulfonyl chloride group (-SO₂Cl) and the nucleophilic amino group (-NH₂) of the analyte. utdallas.edu This reaction, typically carried out in a borax (B76245) buffer solution at a pH between 8.0 and 11.5, yields a stable sulfonamide derivative. wipo.int The resulting derivative incorporates the 3,4-dimethoxyphenyl moiety, which acts as a chromophore, allowing for strong absorption of ultraviolet (UV) light. This significantly enhances the sensitivity of detection using UV or photodiode array (PDA) detectors in high-performance liquid chromatography (HPLC). wipo.intgoogle.com
A patented method highlights the advantages of using dimethoxy benzene sulfonyl chloride for this purpose, noting simple reaction operation, short reaction times (10-40 minutes at 25-45 °C), high sensitivity, and the stability of the derivatized products. wipo.int A key benefit is that excess reagent often does not need to be removed before analysis, streamlining the process, which is especially advantageous for biological samples. wipo.int This approach is analogous to the use of other sulfonyl chlorides like dansyl chloride and dabsyl chloride, which are widely used to derivatize amino acids for sensitive HPLC analysis. nih.govresearchgate.net
Table 1: Derivatization Reaction Parameters
| Parameter | Value/Condition | Source |
|---|---|---|
| Reagent | This compound | wipo.int |
| Analytes | Primary and secondary amino compounds | wipo.int |
| Reaction Medium | Borax buffer solution (0.05-0.35 M) | wipo.int |
| pH | 8.0 - 11.5 | wipo.int |
| Temperature | 25 - 45 °C | wipo.int |
| Reaction Time | 10 - 40 minutes | wipo.int |
| Product | Stable sulfonamide derivative | wipo.int |
The structural elucidation and confirmation of this compound and its derivatives rely on a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons and the two methoxy groups. nih.gov Similarly, the ¹³C NMR spectrum provides data on the chemical environment of each carbon atom in the molecule. nih.gov
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (ppm) | Source |
|---|---|---|---|
| ¹H NMR | DMSO-d₆ | 3.80 (s, 3H, OCH₃); 3.89 (s, 3H, OCH₃); 7.22-7.24 (d, 1H); 7.60-7.65 (m, 2H) | irphouse.com |
| ¹³C NMR | DMSO-d₆ | Not specified in search results | researchgate.netcarlroth.comwashington.edu |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit strong characteristic absorption bands for the S=O stretching of the sulfonyl group, C-O stretching of the methoxy groups, and vibrations associated with the benzene ring. nih.gov The use of FT-IR libraries is common for comparing and confirming the identity of such compounds. thermofisher.com
Table 3: IR Spectroscopic Data for this compound
| Technique | Key Vibrations | Source |
|---|
| FT-IR (KBr or ATR) | S=O stretch, C-O stretch, C=C aromatic stretch | nih.gov |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, the molecular weight is 236.67 g/mol . nih.gov GC-MS analysis reveals characteristic fragmentation patterns that aid in its identification. nih.gov
Table 4: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 236.67 g/mol | nih.govsigmaaldrich.comscbt.com |
| Monoisotopic Mass | 235.9910076 Da | nih.gov |
| Major GC-MS Peaks (m/z) | 137, 201, 79 | nih.gov |
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. nih.gov While the specific crystal structure for the parent sulfonyl chloride was not detailed in the search results, studies on related dimethoxybenzene derivatives are common. nih.gov Such analyses provide crucial data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's stability and reactivity. irphouse.comnih.gov For example, the crystal structure of (3,4-dimethoxybenzylidene)propanedinitrile, a related derivative, has been determined, revealing details about its planarity and hydrogen bonding networks. irphouse.com
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying the derivatives of this compound. wipo.int Specifically, reversed-phase HPLC on columns like C18 is employed. nih.gov
After derivatizing a sample containing amino compounds with this compound, the resulting mixture is injected into the HPLC system. wipo.int The separation is typically achieved using a gradient elution, where the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer) is changed over time to effectively separate all the derivatized analytes. google.com
A Photodiode Array (PDA) detector is often coupled with the HPLC system. mdpi.com Unlike a standard UV detector that monitors absorbance at a single wavelength, a PDA detector acquires the entire UV-visible spectrum for the eluent at each point in time. This provides both quantitative data (from the peak area at a specific wavelength) and qualitative information (from the UV spectrum of the peak), which aids in peak identification and purity assessment. mdpi.com The 3,4-dimethoxybenzenesulfonyl derivatives are well-suited for this analysis as the incorporated chromophore provides a strong and distinct UV absorbance, leading to high sensitivity and reliable quantification. wipo.int
Table 5: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| p-Toluenesulfonyl chloride |
| Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) |
| Dabsyl chloride (4-Dimethylaminoazobenzene-4'-sulfonyl chloride) |
| (3,4-Dimethoxybenzylidene)propanedinitrile |
| Acetonitrile |
| Trifluoroacetic acid |
| Copper sulfate (B86663) pentahydrate |
| Aniline |
| Acetanilide |
| p-Acetamidobenzenesulfonyl chloride |
| p-Acetamidobenzenesulfonamide |
| Sulfanilamide |
| Chlorosulfonic acid |
| Ammonia |
| 4-chloro-7-nitrobenzofurazane (NBD-Cl) |
| Dimethylamine (DMA) |
| Diethylamine (DEA) |
| Malononitrile |
| 3,4-dimehoxy benzaldehyde |
| Ammonium (B1175870) acetate |
| Ethanol (B145695) |
| 2,4,6-tris(trifluoromethyl)benzenesulfonyl chloride |
| Triethylamine |
| 4-dimethylaminopyridine (DMAP) |
| Nitrobenzenesulfonyl (Nosyl) |
Computational and Theoretical Studies of 3,4 Dimethoxybenzenesulfonyl Chloride
Molecular Docking and Simulation Studies of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 3,4-dimethoxybenzenesulfonyl chloride, might interact with a biological target, typically a protein or enzyme. The insights gained from docking studies can help in designing new molecules with enhanced biological activity.
Derivatives of this compound, particularly sulfonamides, are of significant interest due to their wide range of biological activities, including antibacterial, anticancer, and antiviral properties. nih.gov Molecular docking studies on sulfonamide derivatives have been instrumental in elucidating their mechanism of action. For instance, studies on sulfonamides as potential antibacterial agents have targeted penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. rjb.ro By docking various sulfonamide derivatives into the active site of PBP-2X, researchers can predict their binding affinity and identify key interactions, such as hydrogen bonds, that contribute to their inhibitory activity. rjb.ro
In a typical molecular docking study, the three-dimensional structures of the ligand and the target protein are used. The protein structure is often obtained from a repository like the Protein Data Bank (PDB), while the ligand structure can be built using molecular modeling software. The docking software then explores various possible binding poses of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding affinity.
The following interactive table provides representative data from molecular docking studies of sulfonamide derivatives against a hypothetical bacterial protein target, illustrating the type of information that can be obtained.
Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein over time.
Quantum Chemical Calculations to Elucidate Reaction Mechanisms
Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions at the atomic and electronic levels. These calculations can provide detailed information about the transition states, activation energies, and reaction pathways involved in the synthesis of derivatives of this compound.
The formation of sulfonamides from this compound and an amine is a classic example of a nucleophilic substitution reaction at a sulfur center. Quantum-chemical modeling has been used to study the mechanism of similar reactions, such as the reaction of arenesulfonyl chlorides with α-amino acids. researchgate.net These studies have shown that the reaction typically proceeds through an SN2-like mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net
The following table summarizes the key parameters that can be obtained from quantum chemical calculations for the reaction of this compound with a generic primary amine.
These calculations can also be used to study the effect of substituents on the reactivity of both the sulfonyl chloride and the amine, as well as the influence of the solvent on the reaction mechanism and energetics.
Prediction of Molecular Properties and Biological Activities
In addition to elucidating reaction mechanisms and binding modes, computational methods can be used to predict a wide range of molecular properties and biological activities of this compound derivatives. These predictions are a crucial component of modern drug discovery and materials science, enabling the in silico screening of large libraries of virtual compounds to identify candidates with desirable properties.
One important set of properties that can be predicted computationally are the ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These properties are critical for determining the pharmacokinetic and safety profile of a potential drug candidate. Various computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning, are available to predict ADMET properties from the molecular structure of a compound.
The biological activity of derivatives can also be predicted using computational approaches. QSAR models can be developed to correlate the structural features of a series of compounds with their experimentally measured biological activity. These models can then be used to predict the activity of new, untested compounds. For example, a QSAR model could be built to predict the antibacterial activity of sulfonamide derivatives based on descriptors such as their molecular weight, lipophilicity (logP), and electronic properties.
The following table presents a hypothetical example of predicted molecular and biological properties for a series of this compound derivatives.
By integrating these predictive models into the design process, chemists can prioritize the synthesis of compounds that are most likely to have the desired combination of potency, selectivity, and drug-like properties. This computational pre-screening significantly enhances the efficiency of the drug discovery and development pipeline.
Future Directions and Emerging Research Areas
Exploration of Novel Reactivity Patterns
The primary reactivity of 3,4-Dimethoxybenzenesulfonyl chloride is centered on its highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. However, future research is anticipated to uncover more complex and novel reactivity patterns beyond these conventional transformations.
One promising area is the involvement of DMBS-Cl and its derivatives in radical reactions. For instance, research into catalytic multicomponent reactions involving ketyl-type radicals has been noted, suggesting a new frontier for sulfonyl chlorides. nih.gov Exploring the potential of the 3,4-dimethoxyphenylsulfonyl moiety to participate in or influence radical-mediated bond-forming reactions could lead to the development of innovative synthetic methodologies. The electron-rich aromatic ring may also be amenable to unconventional transformations under specific catalytic conditions, opening doors to new molecular architectures.
Development of Catalytic Asymmetric Reactions
While this compound is not itself a catalyst, the 3,4-dimethoxyphenylsulfonyl group it installs can play a crucial role as a directing or protecting group in the development of new catalytic asymmetric reactions. The search for practical and effective directing groups for the C–H activation of amines is an ongoing challenge in organic synthesis. nih.gov Research has shown that sulfonyl groups, such as the para-nitrobenzenesulfonyl (nosyl) group, can serve as viable directing groups for enantioselective C–H activation. nih.gov This suggests a significant opportunity to investigate the 3,4-dimethoxyphenylsulfonyl group for similar purposes. Its electronic properties could offer different reactivity and selectivity profiles compared to existing directing groups.
Furthermore, the related 3,4-dimethoxybenzyl (DMB) group has been identified as a useful protective group for various functionalities, including amides and thiols, due to its specific cleavage conditions. sciopen.comclockss.org The development of chiral ligands incorporating the 3,4-dimethoxyphenylsulfonyl scaffold is another unexplored avenue. Such ligands could be employed in transition metal catalysis to induce enantioselectivity in a variety of transformations. youtube.com Future work will likely focus on designing and synthesizing chiral catalysts and auxiliaries derived from DMBS-Cl to control stereochemistry in key chemical reactions. nih.govresearchgate.net
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The synthesis of sulfonamides, the primary derivatives of DMBS-Cl, is well-suited for integration with modern automation technologies like flow chemistry. acs.org Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved mixing, and easier scalability. rsc.orggoogle.com The preparation of sulfonyl chlorides and their subsequent reaction with amines to form sulfonamides can involve highly exothermic steps and difficult-to-handle reagents, making flow chemistry an attractive and safer alternative. rsc.orgresearchgate.net
High-throughput synthesis platforms enable the rapid creation of large libraries of compounds for drug discovery and materials science. acs.org By combining DMBS-Cl with a diverse set of amines in an automated flow system, extensive libraries of 3,4-dimethoxyphenylsulfonamides could be generated efficiently. This approach would accelerate the screening process for new therapeutic agents and functional materials. Future research will likely focus on developing robust and automated flow protocols for the derivatization of DMBS-Cl, facilitating rapid lead discovery and optimization. google.comacs.org
Table 1: Comparison of Batch vs. Flow Chemistry for Sulfonamide Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Potential Advantage in Flow |
| Safety | Handling of exothermic reactions can be hazardous in large volumes. | Small reactor volumes and superior heat exchange minimize risks of thermal runaway. rsc.org | Improved safety profile, especially for exothermic sulfonylation reactions. |
| Scalability | Scaling up can be complex and may require significant process redesign. | Scaling is achieved by running the system for longer periods or by parallelization ("scaling out"). google.com | More straightforward and predictable scale-up from lab to production. |
| Reaction Control | Temperature and concentration gradients can lead to inconsistent product quality. | Precise control over parameters like temperature, pressure, and residence time. rsc.org | Higher reproducibility and product purity. |
| Efficiency | Often requires isolation and purification of intermediates, increasing time and waste. | Multi-step sequences can be integrated without isolating intermediates. researchgate.net | Reduced synthesis time and waste generation. |
Advanced Materials Science Applications of DMBS-Cl Derived Polymers
Polysulfonamides are a class of polymers known for their high thermal stability, good mechanical properties, and chemical resistance. While research into polymers specifically derived from this compound is still an emerging area, the potential is significant. By reacting DMBS-Cl with various diamines through polycondensation, novel polysulfonamides can be synthesized. nih.gov
The incorporation of the flexible ether linkages and the polar sulfonyl groups from the DMBS-Cl monomer could result in polymers with tailored properties. The methoxy (B1213986) groups may enhance solubility in organic solvents, a common challenge in the processing of rigid aromatic polymers. nih.gov These polymers could find applications in advanced materials, such as:
High-performance membranes: For gas separation or water purification, where the polymer's free volume and polarity are critical.
Advanced coatings: Providing thermal and chemical resistance for demanding environments.
Specialty engineering plastics: Offering a unique combination of processability and performance.
Future research will need to focus on the synthesis and characterization of these novel polymers, exploring the relationship between the polymer structure and its resulting thermal, mechanical, and solubility properties.
Further Investigation into Biological Targets and Therapeutic Potential
This compound serves as a key building block for the synthesis of molecules with significant therapeutic potential. The resulting 3,4-dimethoxyphenylsulfonamide scaffold is present in a variety of biologically active compounds.
A critical area for future investigation is the development of derivatives targeting specific enzymes and signaling pathways implicated in diseases like cancer. For example, some sulfonamides act as inhibitors of histone deacetylases (HDACs), which are important targets in oncology. Further exploration of DMBS-Cl derivatives could yield more potent and selective HDAC inhibitors.
Recent studies have highlighted the potential for sulfonamide derivatives to act as dual-target inhibitors. One study designed derivatives of a related benzenesulfonamide, ABT-751, that showed inhibitory activity against both tubulin polymerization and the signal transducer and activator of transcription 3 (STAT3) protein. This dual-action mechanism is a promising strategy for developing more effective anticancer agents.
The table below summarizes potential biological targets for compounds that could be derived from DMBS-Cl, highlighting promising avenues for therapeutic research.
Table 2: Potential Biological Targets for DMBS-Cl Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Area | Rationale / Emerging Research |
| Epigenetic Modulators | Histone Deacetylases (HDACs) | Cancer | Sulfonamide-based compounds are known to be effective HDAC inhibitors. |
| Cytoskeletal Proteins | Tubulin | Cancer | Benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization at the colchicine (B1669291) binding site. |
| Transcription Factors | STAT3 | Cancer, Inflammatory Diseases | Derivatives have been developed that directly bind to STAT3 and inhibit its phosphorylation. |
| Metabolic Enzymes | Carbonic Anhydrases | Glaucoma, Epilepsy | The sulfonamide moiety is a classic pharmacophore for carbonic anhydrase inhibition. |
Further investigations will involve synthesizing libraries of novel compounds from DMBS-Cl and screening them against these and other emerging biological targets to identify new lead compounds for drug development.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 3,4-dimethoxybenzenesulfonyl chloride in laboratory settings?
- Methodological Answer: The compound is typically synthesized via sulfonation of 3,4-dimethoxybenzene derivatives followed by chlorination. For example, it can react with imidazole under basic conditions to form sulfonamide intermediates, as demonstrated in the synthesis of 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole . In drug synthesis, it serves as a sulfonylating agent in acylation reactions, such as coupling with 4-iodoaniline to form bioactive heterocycles .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Due to its moisture sensitivity and reactivity, the compound should be stored in anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C. Use sealed, moisture-resistant containers to prevent hydrolysis, as solvolysis studies indicate rapid degradation in aqueous environments .
Advanced Research Questions
Q. How do solvent properties influence the solvolysis kinetics of this compound, and what mechanistic insights can be derived?
- Methodological Answer: Solvolysis kinetics in solvents like water, methanol, and acetone-water mixtures reveal nucleophilic solvent assistance. The extended Grunwald-Winstein equation quantifies solvent effects, with parameters (nucleophilic sensitivity) and (ionizing power sensitivity). Kinetic solvent isotope effects (KSIE) in D₂O and CH₃OD further indicate a bimolecular mechanism involving nucleophilic attack .
Q. What methodologies are employed to analyze competing reaction pathways during the solvolysis of this compound in aqueous-organic mixtures?
- Methodological Answer: Rate constants are dissected using Grunwald-Winstein plots, which separate contributions from nucleophilic () and ionization-dependent () pathways. Product selectivity studies in alcohol-water mixtures (e.g., methanol vs. 2,2,2-trifluoroethanol) combined with regression analysis differentiate between SN1 and SN2 mechanisms .
Q. How is this compound utilized as a key intermediate in the synthesis of bioactive heterocyclic compounds?
- Methodological Answer: It acts as a sulfonyl donor in multi-step syntheses. For example, acylation of 4-iodoaniline forms a sulfonamide intermediate, which undergoes Heck coupling with acrylic acid to yield cinnamic acid derivatives. Subsequent coupling with hydroxylamine derivatives under EDC/HOBt conditions produces hydroxamate-based therapeutics . Purification typically involves column chromatography and recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
